molecular formula C25H23ClN2O3 B10957902 2-amino-4-{5-[(4-chlorophenoxy)methyl]-2,4-dimethylphenyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile

2-amino-4-{5-[(4-chlorophenoxy)methyl]-2,4-dimethylphenyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile

Cat. No.: B10957902
M. Wt: 434.9 g/mol
InChI Key: CMZPVZIOKSRSBC-UHFFFAOYSA-N
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Description

2-AMINO-4-{5-[(4-CHLOROPHENOXY)METHYL]-2,4-DIMETHYLPHENYL}-5-OXO-5,6,7,8-TETRAHYDRO-4H-CHROMEN-3-YL CYANIDE is a complex organic compound that belongs to the class of chromenes. Chromenes are known for their diverse biological activities and are often used in medicinal chemistry. This particular compound has garnered attention due to its potential pharmacological properties and its structural complexity, which makes it a valuable subject for synthetic and mechanistic studies.

Preparation Methods

The synthesis of 2-AMINO-4-{5-[(4-CHLOROPHENOXY)METHYL]-2,4-DIMETHYLPHENYL}-5-OXO-5,6,7,8-TETRAHYDRO-4H-CHROMEN-3-YL CYANIDE typically involves a multi-step process. One common method includes the multicomponent reaction (MCR) of aldehydes or isatin with malononitrile and β-ketoesters in the presence of a catalyst . This method is preferred due to its efficiency and the ability to produce the compound in racemic or enantiomerically pure forms. Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino and phenoxy groups.

Common reagents used in these reactions include acids, bases, and various organic solvents. The major products formed depend on the specific reaction conditions but often include derivatives with modified functional groups.

Scientific Research Applications

2-AMINO-4-{5-[(4-CHLOROPHENOXY)METHYL]-2,4-DIMETHYLPHENYL}-5-OXO-5,6,7,8-TETRAHYDRO-4H-CHROMEN-3-YL CYANIDE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which this compound exerts its effects is complex and involves multiple molecular targets and pathways. It is believed to interact with specific enzymes and receptors, leading to a cascade of biochemical events. The exact pathways can vary depending on the biological context, but common targets include kinases and other signaling proteins.

Comparison with Similar Compounds

Similar compounds include other chromene derivatives such as 2-amino-4H-pyran-3-carbonitriles and 2-amino-4-chlorophenol . Compared to these, 2-AMINO-4-{5-[(4-CHLOROPHENOXY)METHYL]-2,4-DIMETHYLPHENYL}-5-OXO-5,6,7,8-TETRAHYDRO-4H-CHROMEN-3-YL CYANIDE is unique due to its specific substitution pattern and the presence of both amino and cyanide functional groups, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C25H23ClN2O3

Molecular Weight

434.9 g/mol

IUPAC Name

2-amino-4-[5-[(4-chlorophenoxy)methyl]-2,4-dimethylphenyl]-5-oxo-4,6,7,8-tetrahydrochromene-3-carbonitrile

InChI

InChI=1S/C25H23ClN2O3/c1-14-10-15(2)19(11-16(14)13-30-18-8-6-17(26)7-9-18)23-20(12-27)25(28)31-22-5-3-4-21(29)24(22)23/h6-11,23H,3-5,13,28H2,1-2H3

InChI Key

CMZPVZIOKSRSBC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1COC2=CC=C(C=C2)Cl)C3C(=C(OC4=C3C(=O)CCC4)N)C#N)C

Origin of Product

United States

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